2-(2',3-Difluorobiphenyl-4-yl)acetic acid
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Overview
Description
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 2’ and 3’ positions, and an acetic acid moiety attached to the 4-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the biphenyl core or the acetic acid moiety, potentially leading to the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological macromolecules, enhancing binding affinity and specificity. The acetic acid moiety can participate in various biochemical reactions, including enzyme inhibition and receptor modulation. The overall effect of the compound is determined by its ability to modulate specific signaling pathways and molecular targets, leading to its observed biological activity.
Comparison with Similar Compounds
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)butyric acid: Similar structure with a butyric acid moiety.
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)benzoic acid: Similar structure with a benzoic acid moiety.
Uniqueness: 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific combination of fluorine atoms and acetic acid moiety. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, increased binding affinity to biological targets, and unique reactivity in chemical synthesis. The presence of fluorine atoms also contributes to the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(2',3-Difluorobiphenyl-4-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F2O2
- Molecular Weight : 270.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The compound exhibits anti-inflammatory properties, which are significant for therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Biological Activity Overview
Research indicates that this compound displays several biological activities:
- Anti-inflammatory Activity :
- Immunomodulatory Effects :
- Analgesic Properties :
Table 1: Summary of Biological Activities
Detailed Findings
- In a study by Bulej et al., various derivatives of biphenyl acetic acids were synthesized and tested for anti-inflammatory activity. The results indicated that modifications to the biphenyl structure significantly impacted the efficacy of the compounds against inflammation .
- Another study focused on the metabolism of related compounds in guinea pig hepatocytes, revealing that this compound is metabolized to active forms that retain biological activity over time .
Properties
Molecular Formula |
C14H10F2O2 |
---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
2-[2-fluoro-4-(2-fluorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-5-6-10(8-14(17)18)13(16)7-9/h1-7H,8H2,(H,17,18) |
InChI Key |
RFJIGKOZCKTWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CC(=O)O)F)F |
Origin of Product |
United States |
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